molecular formula C13H13ClN2O4 B1390258 dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride CAS No. 1185297-85-1

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride

Cat. No. B1390258
CAS RN: 1185297-85-1
M. Wt: 296.7 g/mol
InChI Key: ADBQRNWANDBOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride, also known as DMPID-HCl, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 311.9 g/mol. DMPID-HCl is a common reagent in organic synthesis and has applications in a variety of research fields, from biochemistry to drug discovery.

Scientific Research Applications

Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. Additionally, dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride is used in biochemistry for the study of enzyme-catalyzed reactions and in drug discovery for the synthesis of novel compounds.

Mechanism Of Action

The mechanism of action of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride is not fully understood. However, it is believed to act as a general acid-base catalyst in organic synthesis, allowing for the formation of new bonds and the rearrangement of existing bonds. Additionally, it is believed to act as a proton donor, donating a proton to the substrate molecule in order to facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride are not well understood. It is not known to have any direct effects on the human body, as it is not metabolized or absorbed. However, it has been reported to have some indirect effects, such as increasing the solubility of certain compounds and affecting the activity of enzymes.

Advantages And Limitations For Lab Experiments

The advantages of using dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it is relatively non-toxic and does not have any known adverse effects. The main limitation of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

The use of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride in scientific research is still in its early stages, and there are many potential future directions for its use. These include its use as a catalyst in drug synthesis, its use in the study of enzyme-catalyzed reactions, and its use in the synthesis of novel compounds. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential applications.

properties

IUPAC Name

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4.ClH/c1-18-12(16)9-10(13(17)19-2)15-11(14-9)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBQRNWANDBOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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